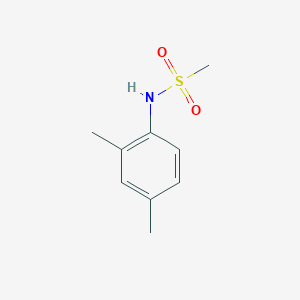

N-(2,4-dimethylphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC15712817

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3 |

| Standard InChI Key | IZBKTZJEEWQUFW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C)C |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a reaction between 2,4-dimethylaniline and methanesulfonyl chloride in dichloromethane, mediated by triethylamine to neutralize hydrochloric acid byproducts. The reaction proceeds at room temperature, yielding the product after 1–2 hours:

Key parameters for optimization include stoichiometric ratios (1:1.05 aniline to sulfonyl chloride) and base concentration (1.2 equivalents of triethylamine). Post-synthesis purification involves washing with cold water and recrystallization from ethanol, achieving >95% purity.

Industrial-Scale Manufacturing

Continuous flow reactors enhance large-scale production by improving mixing efficiency and thermal regulation. A representative protocol involves:

-

Reactor Type: Microfluidic tubular reactor

-

Residence Time: 5–10 minutes

-

Temperature: 25–30°C

-

Yield: 88–92%

Table 1: Synthesis Conditions Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | CH₂Cl₂ | CH₂Cl₂ |

| Reaction Time | 1–2 hours | 5–10 minutes |

| Base | Triethylamine | Triethylamine |

| Purity | >95% | >90% |

Structural and Conformational Analysis

Crystallographic Features

X-ray diffraction studies reveal a planar sulfonamide group (S–N bond length: 1.63 Å) and a dihedral angle of 38.3° between the phenyl and sulfonamide planes . The N–H bond adopts a syn conformation relative to the ortho-methyl group, contrasting with the anti orientation seen in N-(2,3-dimethylphenyl) analogs . This conformation minimizes steric clashes between the methyl substituents and sulfonamide oxygen atoms.

Table 2: Structural Parameters of Related Sulfonamides

| Compound | Dihedral Angle (°) | N–H Conformation |

|---|---|---|

| N-(2,4-Dimethylphenyl)methanesulfonamide | 38.3 | syn |

| N-(2,3-Dimethylphenyl)benzenesulfonamide | 71.0 | anti |

| N-Phenylmethanesulfonamide | -51.6 | anti |

Hydrogen Bonding and Packing

In the crystal lattice, N–H···O hydrogen bonds (2.89 Å) link molecules into infinite chains along the a-axis . Van der Waals interactions between methyl groups further stabilize the structure, resulting in a melting point of 162–164°C.

Physicochemical Properties

Table 3: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 199.27 g/mol |

| Melting Point | 162–164°C |

| Solubility (H₂O) | <0.1 mg/mL |

| Solubility (CH₂Cl₂) | 45 mg/mL |

| LogP | 2.1 |

Research Findings and Applications

Structural Studies

Comparative analyses with N-(2,3-dimethylphenyl) derivatives demonstrate that ortho-substituents significantly alter torsion angles and hydrogen-bonding networks . For instance, replacing the 4-methyl group with hydrogen increases the dihedral angle by 12°, highlighting the role of steric hindrance in molecular geometry .

Future Directions

Further research should prioritize:

-

Biological Screening: Evaluate antimicrobial and enzyme inhibition activity.

-

Derivatization: Introduce halogen or nitro groups to enhance binding affinity.

-

Polymer Applications: Investigate use in sulfonated polymers for ion-exchange membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume